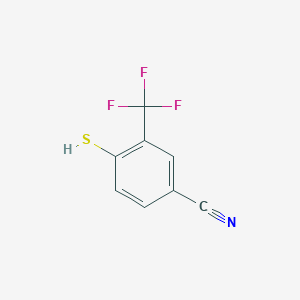

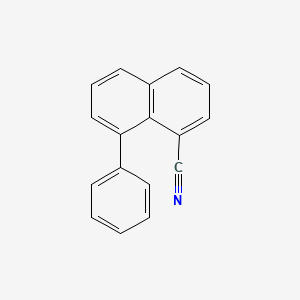

8-Phenylnaphthalene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenylnaphthalene-1-carbonitrile is a chemical compound with the molecular formula C17H11N . It is synthesized by various manufacturers for use in the chemical industry .

Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved through a high-yielding three-step process. This process involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as a key step . Other methods for the synthesis of similar compounds involve the use of multicomponent reactions and the Friedländer approach .Scientific Research Applications

Synthesis and Crystallography

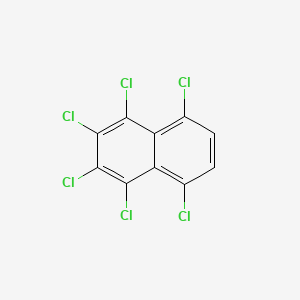

8-Phenylnaphthalene-1-carbonitrile and its derivatives play a crucial role in the realm of organic chemistry, particularly in synthesis and crystallography. Studies have demonstrated efficient methods to synthesize these compounds, emphasizing their structural characteristics and crystallographic properties. For instance, the synthesis and crystallography of 8-halonaphthalene-1-carbonitriles, alongside naphthalene-1,8-dicarbonitrile, have been achieved through a high-yielding synthesis process. The crystal structures of these compounds show orthorhombic and monoclinic symmetries, indicating their potential utility in various chemical applications (Noland, Srinivasarao, & Britton, 2011).

Synthetic Pathways

The compound has been pivotal in exploring synthetic pathways for producing complex structures. Research has highlighted the ability of the benzyl carbon in this compound to act as a nucleophilic center. This characteristic facilitates the formation of naphthalene scaffolds through dimerization, showcasing the compound's versatility in synthetic organic chemistry (Wang et al., 2011).

Heat Transfer Applications

In the field of energy and materials science, this compound derivatives have been evaluated for their thermodynamic properties relevant to heat transfer applications. Their stability under high temperatures and resistance to thermal decomposition make them suitable candidates for heat transfer fluids, potentially applicable in power generation and other industrial processes (McFarlane, Luo, Garland, & Steele, 2010).

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been actively researched in the context of OLED technology. Studies have developed host materials incorporating this compound for blue phosphorescent OLEDs. These materials exhibit high triplet energy and are instrumental in achieving high device efficiencies, marking their significance in the advancement of display and lighting technologies (Deng et al., 2013).

Properties

IUPAC Name |

8-phenylnaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDKFIVPOIMHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568032 |

Source

|

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071039-54-7 |

Source

|

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)